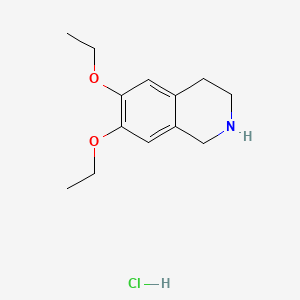

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and ethylamine.

Cyclization Reaction: The key step involves the cyclization of 3,4-diethoxybenzaldehyde with ethylamine under acidic conditions to form the tetrahydroisoquinoline ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Various tetrahydroisoquinoline derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Aplicaciones Científicas De Investigación

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The exact mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not well-documented. like other tetrahydroisoquinoline derivatives, it is believed to interact with various molecular targets and pathways in the body. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular functions and biological responses.

Comparación Con Compuestos Similares

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison:

- Structural Differences: The primary difference lies in the substitution pattern on the isoquinoline ring. For example, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has methoxy groups instead of ethoxy groups.

- Biological Activity: These structural differences can lead to variations in biological activity and potency. For instance, the presence of ethoxy groups may enhance the compound’s lipophilicity and membrane permeability compared to methoxy groups .

Actividad Biológica

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 63905-65-7) is a compound belonging to the tetrahydroisoquinoline family, which has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20ClNO2

- Molecular Weight : 257.75 g/mol

- IUPAC Name : 6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

- Physical Appearance : Light yellow to yellow crystalline powder, freely soluble in chloroform and 95% alcohol but sparingly soluble in water .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Findings : The compound demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis such as caspase activation .

Neurological Effects

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate dopaminergic pathways:

- Mechanism : It appears to interact with dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways crucial for cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

A comparison with other tetrahydroisoquinoline derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups instead of ethoxy | Higher lipophilicity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Single methoxy substitution | Moderate anticancer effects |

| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl substitution | Enhanced receptor affinity |

The presence of ethoxy groups in 6,7-Diethoxy derivatives may enhance membrane permeability compared to methoxy variants .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : In vitro tests showed that 6,7-Diethoxy derivatives inhibited the growth of resistant bacterial strains by disrupting cell wall synthesis.

- Cancer Cell Apoptosis : A study involving MCF-7 cells reported a significant reduction in viability at concentrations above 10 µM after 24 hours of exposure.

- Neuropharmacological Assessment : Research indicated that compounds with similar structures could modulate dopamine receptor activity in animal models.

Propiedades

Número CAS |

63905-65-7 |

|---|---|

Fórmula molecular |

C13H20ClNO2 |

Peso molecular |

257.75 g/mol |

Nombre IUPAC |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H |

Clave InChI |

GXDZORNOMJIKNT-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2CNCCC2=C1)OCC.Cl |

SMILES canónico |

CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.